Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate
Overview
Description
Scientific Research Applications
Chemical Synthesis and Intermediates
Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate is involved in the synthesis of various biologically active compounds. One derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is recognized as an important intermediate in creating compounds such as crizotinib. This compound is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material and has its structure confirmed by MS and 1 HNMR spectrum techniques, with an overall yield of the synthesis process recorded at 49.9% (Kong et al., 2016).
Another synthesis process involves tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, synthesized through steps including acylation, sulfonation, and substitution. The structural and synthetic route of this compound is determined by MS and 1HNMR, with the synthetic method being optimized and the total yield recorded at 20.2% (Wang et al., 2015).
Structural Studies and Molecular Packing
In the realm of structural studies, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives have been studied via X-ray, revealing crucial details about their molecular structure and packing. These studies show how the compound occurs in the 4-enol form when crystals are grown from a mixture of dichloromethane and pentane. Furthermore, they demonstrate the molecular packing driven by strong O-H...O=C hydrogen bonds, which leads to infinite chains in the crystal structure (Didierjean et al., 2004).
Safety and Hazards
Future Directions
TB-DVPC has potential applications in various scientific fields. Similar compounds have been used as semi-flexible linkers in PROTAC development for targeted protein degradation, which may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Properties
IUPAC Name |
tert-butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br2NO2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)8-10(13)14/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNHUCDXSFFRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467087 | |
Record name | tert-Butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203664-61-3 | |
Record name | 1,1-Dimethylethyl 4-(2,2-dibromoethenyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203664-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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